![molecular formula C16H16 B15075536 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- CAS No. 66081-13-8](/img/structure/B15075536.png)
1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-
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Overview
Description
1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- is a complex organic compound with the molecular formula C16H16 and a molecular weight of 208.2982 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- involves several steps, typically starting with simpler organic molecules that undergo a series of reactions to form the complex polycyclic structure. Common synthetic routes include cyclization reactions, where smaller ring structures are fused together under specific conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency, as well as optimized reaction conditions such as temperature and pressure control .
Chemical Reactions Analysis
1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or nucleophiles.
Addition: The compound can participate in addition reactions where atoms or groups are added to the double bonds present in its structure.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- can be compared with other similar polycyclic compounds, such as:
Cyclopentadiene: A simpler polycyclic compound with fewer fused rings.
Naphthalene: Another polycyclic compound with a different ring structure.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
The uniqueness of 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- lies in its complex fused ring structure, which imparts distinct chemical and physical properties.
Biological Activity
Molecular Structure
The structure of the compound consists of multiple fused rings that contribute to its unique chemical properties. The arrangement of carbon atoms and the presence of double bonds play crucial roles in its reactivity and biological interactions.
Key Properties
- Molecular Formula: C16H16
- Molecular Weight: 208.2982 g/mol
- IUPAC Standard InChIKey: BDGDXZGHWJTCIG-UHFFFAOYSA-N
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity for similar compounds. For instance:
- Cell Lines Tested: Various human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The concentration required to inhibit cell growth by 50% varies significantly among different compounds within the same class. Further studies are needed to establish the IC50 for this specific compound.
The biological activity may be attributed to:
- Electrophilic Nature: The ability to form adducts with cellular macromolecules.
- Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress in cells.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds. It was found that modifications in the molecular structure significantly influenced anticancer activity. The study highlighted that compounds with higher planarity and electron-rich regions demonstrated enhanced cytotoxic effects against various cancer cell lines.
Study 2: Genotoxicity Assessment
Another investigation assessed the genotoxic potential of similar polycyclic compounds using the Ames test. Results indicated that certain derivatives could induce mutations in bacterial strains, suggesting a need for further evaluation of genotoxicity for this compound.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C16H16 |
Molecular Weight | 208.2982 g/mol |
CAS Registry Number | 66081-13-8 |
Anticancer Activity | Promising (inferred) |
Cytotoxicity (IC50) | Needs further study |
Genotoxicity | Potentially genotoxic |
Properties
CAS No. |
66081-13-8 |
---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
hexacyclo[8.5.1.02,6.03,14.07,16.011,15]hexadeca-4,8,12-triene |
InChI |
InChI=1S/C16H16/c1-2-8-10-5-6-12-11-4-3-9-7(1)13(8)16(14(9)11)15(10)12/h1-16H |
InChI Key |
BDGDXZGHWJTCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C=CC4C3C5C2C1C6C5C4C=C6 |
Origin of Product |
United States |
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